![molecular formula C23H16O4 B12803631 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one CAS No. 52520-39-5](/img/structure/B12803631.png)
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The products of these reactions vary based on the conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
作用機序
The mechanism by which 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
Uniqueness
Compared to similar compounds, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one stands out due to its unique structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a compound of interest for further research and development.
特性
CAS番号 |
52520-39-5 |
|---|---|
分子式 |
C23H16O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
1,8-diphenyl-10,12,14-trioxatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6-trien-11-one |
InChI |
InChI=1S/C23H16O4/c24-21-25-19-20(26-21)23(16-11-5-2-6-12-16)18-14-8-7-13-17(18)22(19,27-23)15-9-3-1-4-10-15/h1-14,19-20H |
InChIキー |
BFKQJUMZSIYBEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C23C4C(C(O2)(C5=CC=CC=C35)C6=CC=CC=C6)OC(=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


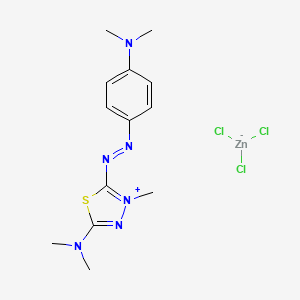
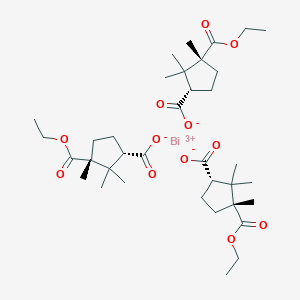
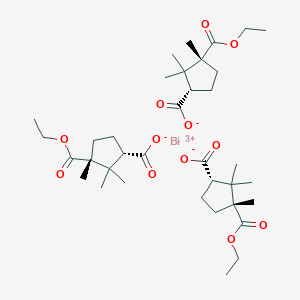

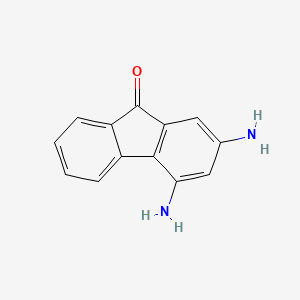

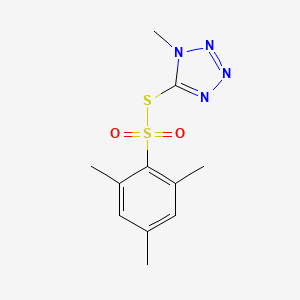



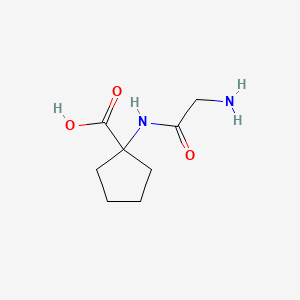
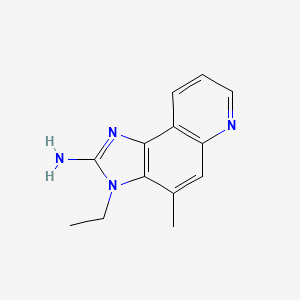
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)

